2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid is an organic compound with a unique structure that includes a methoxyacetyl group, an amino group, and a methylbut-3-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid typically involves the reaction of methoxyacetyl chloride with an appropriate amine to form the methoxyacetylamino intermediate. This intermediate is then reacted with a methylbut-3-enoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid exerts its effects involves its interaction with specific molecular targets. The methoxyacetyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Methoxyacetyl)amino]benzoic acid
- Benzoic acid, 2-[(Methoxyacetyl)amino]-, Methyl ester
Uniqueness
2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its methylbut-3-enoic acid backbone differentiates it from other methoxyacetylamino derivatives, providing unique properties and applications .
Properties
Molecular Formula |
C8H13NO4 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-[(2-methoxyacetyl)amino]-2-methylbut-3-enoic acid |
InChI |
InChI=1S/C8H13NO4/c1-4-8(2,7(11)12)9-6(10)5-13-3/h4H,1,5H2,2-3H3,(H,9,10)(H,11,12) |
InChI Key |
IEAUKRUKNKZRMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)(C(=O)O)NC(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.